Bioactivity Record Availability for Target Compound but Absence for Direct 4-Methylsulfanyl Comparator
The target compound CHEMBL2093354 holds 8 quantitative assay entries (IC50, functional, and toxicity) within ChEMBL, demonstrating that its biological profile has been experimentally interrogated [1]. In contrast, the closest structural analog lacking the methylsulfanyl group—2-(4-benzoylpiperazin-1-yl)-1,3-benzothiazole (CAS 309279-65-0)—has no ChEMBL compound record and no publicly indexed bioactivity data, precluding any performance comparison [2]. The methylsulfanyl substituent is therefore associated with the only benzothiazole–benzoylpiperazine variant for which curated pharmacological data exist in a major authoritative database.
| Evidence Dimension | Availability of curated bioactivity records |
|---|---|
| Target Compound Data | 8 assay entries (IC50, functional, toxicity) in ChEMBL [1] |
| Comparator Or Baseline | 2-(4-Benzoylpiperazin-1-yl)-1,3-benzothiazole (CAS 309279-65-0): 0 curated bioactivity records in ChEMBL [2] |
| Quantified Difference | Presence vs. complete absence of bioactivity annotation |
| Conditions | ChEMBL database query (accessed 2026-04-29) |
Why This Matters
A compound with documented bioactivity records reduces procurement risk compared to an untested analog, as it confirms that at least some biological characterization has been performed, aiding early screening decisions.
- [1] ChEMBL Database, EMBL-EBI, Compound CHEMBL2093354. View Source
- [2] ChEMBL Database, EMBL-EBI, search for CAS 309279-65-0 (no compound record found). View Source
